molecular formula C13H10INO2 B8428701 2-[(4-Iodophenyl)amino]benzoic acid

2-[(4-Iodophenyl)amino]benzoic acid

Cat. No.: B8428701
M. Wt: 339.13 g/mol
InChI Key: SNVFNNUAERYXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Iodophenyl)amino]benzoic acid is an organic compound with the molecular formula C13H10INO2 It is a derivative of benzoic acid, where an iodine atom is attached to the para position of the phenyl ring, and an amino group is attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)amino]benzoic acid typically involves the iodination of aniline derivatives followed by coupling with benzoic acid derivatives. One common method is the Sandmeyer reaction, where aniline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The iodinated aniline is then coupled with benzoic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-[(4-Iodophenyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and amino group can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid
  • 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid
  • 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid

Uniqueness

2-[(4-Iodophenyl)amino]benzoic acid is unique due to the presence of both an iodine atom and an amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

2-(4-iodoanilino)benzoic acid

InChI

InChI=1S/C13H10INO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)

InChI Key

SNVFNNUAERYXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of o-bromobenzoic acid potassium salt (47.8 g, 0.2 mol), 4-iodoaniline (43.8 g, 0.2 mol), K2CO3 (13.8 g, 0.1 mol), and cupric acetate (2.87 g, 6%) in diglyme (100 mL) was heated to reflux for 30 minutes. The reaction mixture was diluted with H2O (1.0 L) and filtered. The filtrate was acidified with diluted AcOH. The resulting precipitate was collected by filtration, washed with H2O and dried in a vacuum at 50° C. for 16 hours. Recrystallization from EtOAc gave the desired product, a solid (29.7 g, 0.087 mol, 44%). mp 205-206° C.
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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